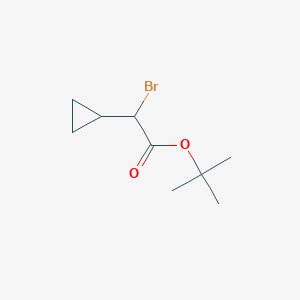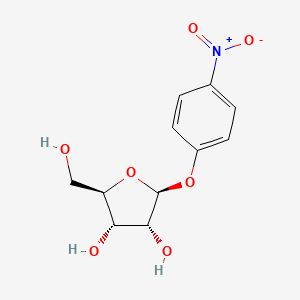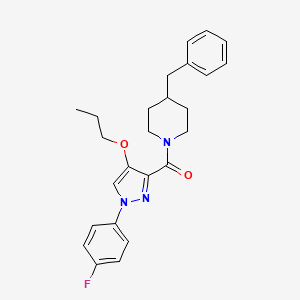![molecular formula C14H15N3O5S B2653061 methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034488-13-4](/img/structure/B2653061.png)
methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 6,7-dihydroisoxazolo[4,5-c]pyridin . Isoxazolo-pyridin compounds are often used in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, has been investigated. The process involves dehydrogenation and halogenation to provide a suitable scaffold for the acylpyridone natural products and analogues .Molecular Structure Analysis
The molecular structure of similar compounds, like 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, includes a pyridinone ring with a methyl group and an isoxazole ring .Chemical Reactions Analysis
The chemical reactions of similar compounds involve dehydrogenation and halogenation processes .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Heterocyclic Compound Synthesis : Research has shown the synthesis of new heterocyclic compounds based on sulfonamido moieties, demonstrating potential as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, were evaluated for their antibacterial activity, with several demonstrating high activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding effective antibacterial agents. A study synthesized various derivatives and tested them for antibacterial activity, identifying eight compounds with high activities, showcasing the potential for the development of new antibacterial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Reactivity and Drug Development
Chemical Reactivity and Antileukemic Activity : A series of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles were prepared and tested for activity against P388 lymphocytic leukemia. This study highlighted the importance of the oxidation state of sulfur in chemical reactivity and antileukemic activity, suggesting potential pathways for drug activation in vivo (Anderson & Mach, 1987).
Isoxazolo[5,4-b]pyridine Derivatives : The synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. This research indicates the potential for developing new antimicrobial agents targeting specific bacterial strains (Poręba et al., 2015).
Novel Drug Molecules
- Discovery and Synthesis of Novel Pyrazoles : A study on the synthesis and biological properties of novel pyrazoles showed potential for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to examine interactions with enzymes responsible for inflammation and breast cancer, pointing toward the development of effective COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Propiedades
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-21-14(18)16-11-2-4-12(5-3-11)23(19,20)17-7-6-13-10(9-17)8-15-22-13/h2-5,8H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBZEVUALKAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

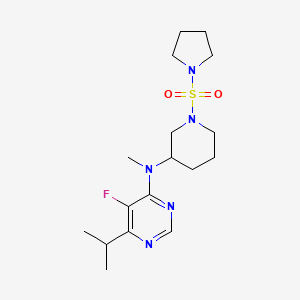
![1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2652981.png)
![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)
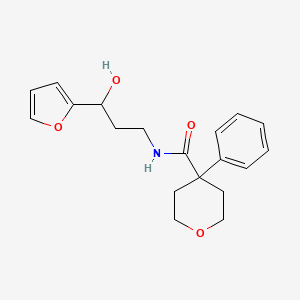
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
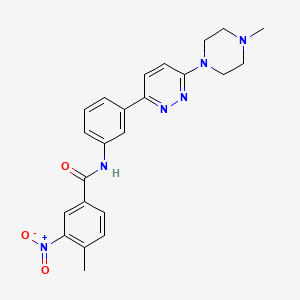
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
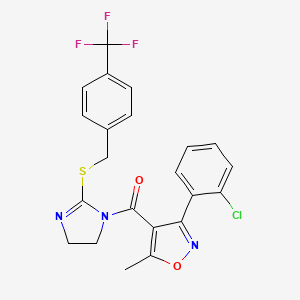
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)

